molecular formula C6H5ClF3IN2 B2841290 3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 2226182-89-2

3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No. B2841290
CAS RN: 2226182-89-2
M. Wt: 324.47
InChI Key: SKJKPXAVUIPHIL-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones . The specific synthesis process for “3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “this compound” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present . The exact reactions that “this compound” can undergo would depend on its specific structure.

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological system it interacts with . Without specific information on “3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole”, it’s difficult to predict its mechanism of action.

Future Directions

The future directions for research on “3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole” would depend on its properties and potential applications. Pyrazoles in general have been the subject of extensive research due to their wide range of biological activities .

properties

IUPAC Name

3-(chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3IN2/c7-2-4-1-5(11)13(12-4)3-6(8,9)10/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKPXAVUIPHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CCl)CC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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